pKa of (C4)NH2 Deprotonation – 2-Thiocytidine Exhibits a ~4 pK Unit Acidification Relative to Cytidine
The deprotonation of the exocyclic (C4)NH2 group in 2-thiocytidine occurs with a pKa of 12.65, representing an acidification of approximately 4 pK units compared to the same reaction in the parent nucleoside cytidine (pKa ≈ 16.7) [1][2]. This stark contrast arises from the amino–thione tautomer dominating in neutral 2-thiocytidine, which upon deprotonation converts to the imino–thioate form with negative charge localized on the sulfur atom [1]. In comparison, the (N3)H deprotonation in protonated 2-thiocytidine (pKa = 3.44) shows only a moderate 0.8 pK unit difference relative to cytidine (pKa = 4.24) [1].
| Evidence Dimension | pKa of (C4)NH2 group deprotonation |
|---|---|
| Target Compound Data | pKa = 12.65 |
| Comparator Or Baseline | Cytidine (Cyd): pKa ≈ 16.7 |
| Quantified Difference | ΔpKa ≈ 4.05 units (acidification) |
| Conditions | Potentiometric pH titration in aqueous solution, 25°C, I = 0.1 M (NaNO3) |
Why This Matters
This ~4 pK unit acidification fundamentally alters the hydrogen-bonding capacity and protonation state of 2-thiocytidine at near-physiological and moderately basic pH ranges, directly impacting RNA structural studies and metal ion complexation experiments where cytidine would remain fully protonated.
- [1] Brasuń J, Matera-Witkiewicz A, Ołdziej S, Świątek-Kozłowska J, Sigel H. Acid–base and metal ion binding properties of 2-thiocytidine in aqueous solution. J Biol Inorg Chem. 2008;13(5):663-674. View Source
- [2] Matera-Witkiewicz A, Brasuń J, Świątek-Kozłowska J, et al. Acid–base and metal ion-binding properties of thiopyrimidine derivatives. Coord Chem Rev. 2016;327-328:200-220. View Source
